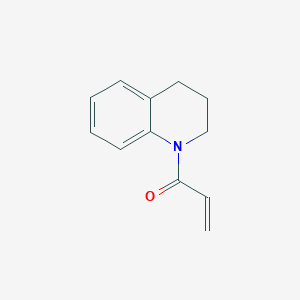

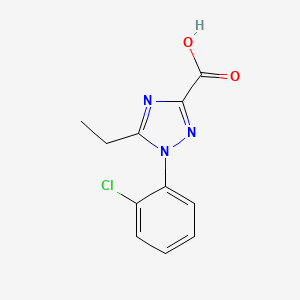

![molecular formula C12H15NO3 B1419236 2-[(4-Oxopentyl)oxy]benzamide CAS No. 1157543-13-9](/img/structure/B1419236.png)

2-[(4-Oxopentyl)oxy]benzamide

Overview

Description

“2-[(4-Oxopentyl)oxy]benzamide” is an organic compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 g/mol . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Benzamides, including “2-[(4-Oxopentyl)oxy]benzamide”, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 31 bonds, including 16 non-Hydrogen bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amide, 1 aliphatic ketone, and 1 aromatic ether .

Physical And Chemical Properties Analysis

“2-[(4-Oxopentyl)oxy]benzamide” is a powder that is stored at room temperature . It has a molecular weight of 221.26 g/mol .

Scientific Research Applications

Biological Activity and Structure-Activity Relationships

A study described the synthesis of benzamide derivatives and analyzed their biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated inhibition of photosynthetic electron transport in spinach chloroplasts. The study delved into the structure-activity relationships of these benzamides, discussing the significance of lipophilicity and chemical structure in their biological activities (Imramovský et al., 2011).

Synthetic Strategies and Chemical Properties

The construction of benzodiazepine skeletons from benzamides using oxidative C–N bond formation was highlighted in research presenting a new synthetic strategy. This method is characterized by mild reaction conditions and the ability to accommodate a wide range of substrates (Li et al., 2014).

Antidepressant Evaluation

Research on para-benzoquinone mono-oximes and their oxy derivatives, which included benzamide structures, reported antidepressant properties. The study emphasized the potential of these compounds as antidepressant agents, comparing their potency to standard reference drugs (de Sousa et al., 2006).

Anti-Tubercular Activity

A study focused on the synthesis of benzamide derivatives for anti-tubercular applications. It discussed their promising in vitro activity against Mycobacterium tuberculosis and evaluated their safety against human cancer cell lines. Molecular docking studies were conducted to understand the interaction of these compounds with essential enzymes in Mycobacterium, providing insights into their potential as anti-tubercular agents (Nimbalkar et al., 2018).

Histone Deacetylase Inhibition

Research into benzamide derivatives also revealed their inhibitory activity against histone deacetylase. The study presented a structure-activity relationship, emphasizing the significance of specific substituents for inhibitory activity and their potential therapeutic applications, particularly in cancer treatment (Suzuki et al., 1999).

Safety And Hazards

properties

IUPAC Name |

2-(4-oxopentoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)5-4-8-16-11-7-3-2-6-10(11)12(13)15/h2-3,6-7H,4-5,8H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOBSUWARVPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Oxopentyl)oxy]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

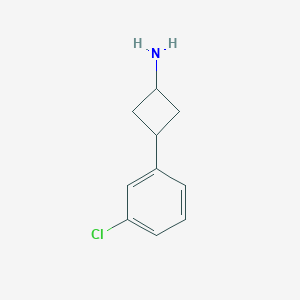

![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)

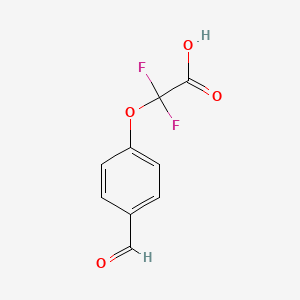

![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)

![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)

![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)

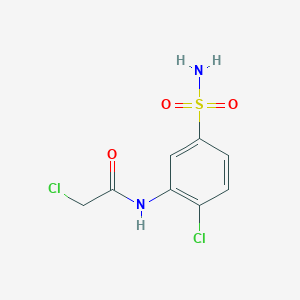

![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)

![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)

![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)